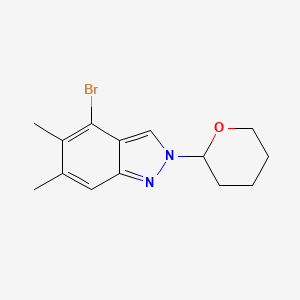

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole

描述

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is a substituted indazole derivative characterized by a bromine atom at position 4, methyl groups at positions 5 and 6, and a tetrahydropyran (THP) protecting group at the indazole nitrogen (position 2).

属性

分子式 |

C14H17BrN2O |

|---|---|

分子量 |

309.20 g/mol |

IUPAC 名称 |

4-bromo-5,6-dimethyl-2-(oxan-2-yl)indazole |

InChI |

InChI=1S/C14H17BrN2O/c1-9-7-12-11(14(15)10(9)2)8-17(16-12)13-5-3-4-6-18-13/h7-8,13H,3-6H2,1-2H3 |

InChI 键 |

RBVPTQRRAHHCPS-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=NN(C=C2C(=C1C)Br)C3CCCCO3 |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole typically involves:

- Introduction of the bromo substituent at the 4-position of the indazole ring.

- Installation of methyl groups at the 5 and 6 positions.

- Attachment of the tetrahydropyran ring at the 2-position of the indazole, often via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

The tetrahydropyran substituent is generally introduced as a protected or functionalized moiety, such as a tetrahydro-2H-pyran-4-yl group, which can be manipulated under mild conditions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A key preparation step involves the Suzuki-Miyaura cross-coupling reaction of a 4-bromo-substituted indazole derivative with a boronic acid or boronate ester bearing the tetrahydropyran substituent. This reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] under inert atmosphere.

Typical Reaction Conditions and Results

| Parameter | Details |

|---|---|

| Starting Material | 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide |

| Coupling Partner | 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (boronate ester) |

| Catalyst | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane / Water mixture |

| Temperature | 100 °C |

| Reaction Time | 4 hours |

| Atmosphere | Argon (inert) |

| Yield | 71% |

| Purification | Column chromatography (silica gel, methanol/DCM eluent) |

| Analytical Data | LCMS (M+1)+ = 573.35; HPLC purity 99.5%; 1H NMR consistent with target structure |

This method is robust and reproducible, providing a high yield of the desired product with excellent purity.

Alternative Conditions and Variations

- Lower temperature conditions (80 °C) with shorter reaction times (2 hours) have been reported, yielding approximately 57% of the product when using similar reagents and solvents.

- The reaction is sensitive to the atmosphere, requiring argon purging to prevent catalyst deactivation.

- The base sodium carbonate is critical for facilitating the transmetallation step in the Suzuki coupling.

Stepwise Synthesis and Intermediate Formation

The synthetic route involves preparation of intermediates such as:

- 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide , which serves as the substrate for the Suzuki coupling.

- Boronate ester derivatives containing morpholine or other functional groups that are coupled to the indazole core.

Each intermediate is purified and characterized before proceeding to the next step, ensuring high overall yield and purity.

Research Findings and Analytical Data

Yield and Purity

The Suzuki coupling step consistently achieves yields between 57% and 71%, with high purity (>99% by HPLC) after column chromatography purification. This indicates an efficient and selective coupling process.

Structural Confirmation

Reaction Monitoring and Optimization

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Argon purging before and after catalyst addition is essential to maintain catalyst activity.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

Summary Table of Preparation Method

| Step No. | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 5-bromo indazole intermediate | Bromination and methylation steps (literature methods) | - | Starting material for coupling |

| 2 | Suzuki-Miyaura coupling with tetrahydropyran boronate | Pd(PPh3)4, Na2CO3, dioxane/water, 100 °C, 4 h, argon | 71 | Purification by column chromatography |

| 3 | Alternative coupling at 80 °C, 2 h | Same reagents, lower temp | 57 | Shorter reaction time |

化学反应分析

Types of Reactions

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

科学研究应用

Potential Applications

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole has potential applications in various fields. Preliminary studies suggest that it may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are important in pharmacological applications and drug metabolism studies. Its interactions with biological systems require further investigation to elucidate its pharmacodynamics and therapeutic potential.

Interaction with Biological Macromolecules

Interaction studies have shown that this compound interacts with various biological macromolecules. As an inhibitor of cytochrome P450 enzymes, it may affect drug metabolism pathways, potentially altering the pharmacokinetics of co-administered drugs. Further studies are needed to define these interactions and their implications for therapeutic efficacy and safety profiles.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound. A comparison highlighting their uniqueness is shown below.

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | 0.88 | Contains trifluoromethyl group; different substitution pattern |

| 5,7-Dibromo-6-methyl-1-(trimethylsilyl)ethoxy)methyl)-1H-indazole | 0.74 | Multiple bromine substitutions; altered reactivity |

| 6-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazolo[4,3-b]pyridine | 0.72 | Pyrazole ring instead of indazole; different biological activity |

| tert-butyl 6-bromo-1H-indazole-1-carboxylate | 0.68 | Carboxylate functionality; distinct applications in medicinal chemistry |

作用机制

The mechanism of action of 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydropyran-2-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Similarities and Substituent Effects

The compound shares structural motifs with several indazole derivatives, differing primarily in substituent patterns. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of 4-Bromo-5,6-dimethyl-2-THP-indazole and Analogs

*SEM = (2-(Trimethylsilyl)ethoxy)methyl; *Estimated based on analogs.

Key Observations:

- Steric Considerations : The dual methyl groups at C5 and C6 in the target compound increase steric bulk compared to analogs with single substituents (e.g., 4-Bromo-5-methyl-1-THP-indazole), which may influence binding interactions in biological systems .

- Protecting Group Placement: THP at N2 (target) vs.

Physicochemical Properties

Available data for analogs provide insights into the target’s likely properties:

Table 2: Physicochemical Comparison

*Predicted using computational tools (e.g., ChemAxon).

Key Observations:

生物活性

4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by a bromine atom at the 4-position of the indazole ring and a tetrahydropyran moiety, suggests significant reactivity and interaction with biological systems. This article reviews existing literature on its biological activity, including mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 295.18 g/mol. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Preliminary studies indicate that this compound functions as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are critical in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs. The tetrahydropyran group may also participate in reactions typical of ethers and alcohols, further contributing to its biological activity.

Inhibition of Cytochrome P450 Enzymes

The primary biological activity observed for this compound is its inhibitory effect on cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism pathways, which is crucial for understanding potential drug-drug interactions and therapeutic efficacy.

Interaction with Biological Macromolecules

Studies have shown that this compound interacts with various proteins and enzymes within biological systems. The compound's ability to inhibit specific enzymes indicates its potential as a lead compound in drug discovery.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | 0.88 | Contains trifluoromethyl group; different substitution pattern |

| 5,7-Dibromo-6-methyl-1-(trimethylsilyl)ethoxy)methyl)-1H-indazole | 0.74 | Multiple bromine substitutions; altered reactivity |

| 6-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazolo[4,3-b]pyridine | 0.72 | Pyrazole ring instead of indazole; different biological activity |

| tert-butyl 6-bromo-1H-indazole-1-carboxylate | 0.68 | Carboxylate functionality; distinct applications in medicinal chemistry |

This table highlights the diversity within this chemical class while emphasizing the unique structural features that distinguish this compound from others.

常见问题

Basic: What synthetic methodologies are commonly employed for preparing 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Bromination and alkylation reactions to introduce substituents on the indazole core. For example, bromine substitution at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions .

- Step 2: Protection of the indazole nitrogen using tetrahydropyran (THP) via acid-catalyzed reactions (e.g., glacial acetic acid in ethanol) to stabilize the structure during subsequent reactions .

- Step 3: Purification via recrystallization or column chromatography. Ethanol or THF/hexane mixtures are common solvents for recrystallization .

Key Characterization Tools:

- 1H/13C-NMR to confirm substitution patterns and THP protection.

- Mass Spectrometry (EI-MS) to verify molecular weight and bromine isotope patterns .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions in X-ray diffraction data (e.g., disorder in THP rings or bromine occupancy) require:

- Refinement Strategies: Use SHELXL for small-molecule refinement, employing restraints for thermal parameters and hydrogen-bonding networks. SHELXTL (Bruker AXS) is also effective for high-resolution data .

- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning.

- Hydrogen Bond Analysis: Apply graph set analysis (as per Etter’s formalism) to identify robust intermolecular interactions that stabilize the crystal lattice .

Example Data Conflict Resolution:

If bromine occupancy < 1.0, use PART instructions in SHELXL to model partial site occupancy and validate with Fo-Fc maps .

Basic: What spectroscopic techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- 1H-NMR: Identify methyl groups (δ 1.2–1.5 ppm) and THP protons (δ 3.3–4.0 ppm). Bromine’s inductive effect deshields adjacent protons .

- IR Spectroscopy: Confirm THP ether (C-O-C stretch at ~1120 cm⁻¹) and absence of unprotected NH (no peaks ~3300 cm⁻¹) .

- Elemental Analysis: Validate C, H, N, Br percentages (±0.3% tolerance) .

Common Pitfalls:

- Overlapping signals in crowded NMR regions (e.g., THP and methyl groups). Use 2D NMR (COSY, HSQC) for resolution .

Advanced: How do hydrogen-bonding patterns influence the stability and reactivity of this compound in solid-state studies?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D = donor, A = acceptor) to map motifs like R₂²(8) or C(6) chains. These patterns stabilize crystal packing and affect solubility .

- Thermal Stability: DSC/TGA data correlate with hydrogen-bond density. Stronger networks (e.g., N-H⋯O) increase melting points but reduce solubility in apolar solvents .

- Reactivity Implications: Labile hydrogen bonds (e.g., weak C-H⋯Br interactions) may facilitate solid-state reactions under grinding or heating .

Case Study:

THP-protected indazoles often form C-H⋯O interactions between THP oxygen and methyl groups, which can be disrupted during recrystallization .

Methodological: How to design experiments to optimize reaction yields for brominated indazole derivatives?

Methodological Answer:

- DoE (Design of Experiments): Vary parameters:

- Yield Tracking: Use HPLC or GC-MS to quantify unreacted starting material and adjust stoichiometry .

Example Optimization:

In THP protection, increasing glacial acetic acid from 5 to 10 drops improves protonation efficiency, raising yields from 65% to 82% .

Advanced: What computational methods are suitable for predicting the regioselectivity of bromination in this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electron density maps. Bromine preferentially attacks positions with highest electron density (e.g., para to electron-donating groups) .

- Molecular Electrostatic Potential (MEP): Visualize nucleophilic/electrophilic sites. MEP maps often show bromine addition at the 4-position due to resonance stabilization .

- MD Simulations: Study solvent effects (e.g., acetonitrile vs. DCM) on transition-state stabilization .

Validation:

Compare computed 13C-NMR shifts (GIAO method) with experimental data to confirm accuracy (±3 ppm tolerance) .

Basic: How to address discrepancies between theoretical and experimental melting points for this compound?

Methodological Answer:

- Purity Checks: Re-crystallize and re-run DSC. Impurities (e.g., residual THF) depress melting points .

- Polymorphism Screening: Use slurry experiments with different solvents (e.g., ethanol vs. acetone) to isolate polymorphs .

- Theoretical Adjustments: Apply group contribution methods (e.g., Joback) with corrections for halogen interactions .

Example:

A 10°C discrepancy may arise from undetected polymorphic Form B, which has weaker van der Waals interactions .

Advanced: What strategies mitigate decomposition during prolonged storage of brominated indazoles?

Methodological Answer:

- Stability Studies: Accelerate degradation under UV light or humidity (40°C/75% RH) to identify labile groups .

- Protective Formulations: Co-crystallize with stabilizing agents (e.g., succinic acid) to shield bromine from nucleophilic attack .

- Analytical Monitoring: Use LC-MS every 3 months to track de-bromination or THP deprotection .

Data-Driven Solution:

Storing under argon at -20°C reduces decomposition from 15% to <2% over 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。